Modipafant, specifically the (S)-enantiomer, is a small molecule compound recognized primarily for its role as a platelet-activating factor receptor antagonist. It was initially developed by 60 Pharmaceuticals LLC and is currently under investigation for its therapeutic potential against conditions such as dengue fever and asthma. The compound has reached Phase 2 clinical trials, highlighting its significance in pharmaceutical research.
Modipafant is classified as a synthetic organic compound. Its molecular formula is , and it has a CAS Registry Number of 122957-06-6. The compound's structure includes multiple functional groups that contribute to its biological activity, particularly its interaction with the platelet-activating factor receptor, which plays a crucial role in inflammatory responses.
The synthesis of Modipafant involves several key steps, including the preparation of intermediates through various chemical reactions. A notable method includes the use of chiral high-performance liquid chromatography for the separation of enantiomers, which is crucial given the different biological activities exhibited by each enantiomer. For instance, the (S)-enantiomer has shown significantly higher potency compared to its (R)-counterpart in inhibiting dengue virus activity.
The synthesis typically starts with a three-component condensation reaction involving aminopyrazoles and substituted benzyl halides, followed by further modifications to introduce necessary functional groups. Techniques such as column chromatography are employed for purification, ensuring that the final product meets required purity standards as confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of Modipafant features a complex arrangement of rings and substituents that contribute to its pharmacological properties. The stereochemistry at the chiral centers is critical for its activity, with the (S)-enantiomer being more effective in biological assays.
Key structural data include:
Modipafant undergoes several chemical reactions during its synthesis and potential metabolic pathways in biological systems. Key reactions include:
These reactions are optimized through various conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Modipafant exerts its pharmacological effects primarily through antagonism of the platelet-activating factor receptor. This mechanism involves blocking the receptor's activation by platelet-activating factor, thereby inhibiting downstream signaling pathways that lead to inflammation and other pathological processes.
Data from preclinical studies indicate that Modipafant can significantly reduce inflammatory responses associated with dengue fever and other conditions where platelet activation plays a critical role. The compound's efficacy is often measured using IC50 values, which provide insights into its potency relative to other therapeutic agents.
Modipafant exhibits several noteworthy physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Modipafant's primary applications lie within pharmacology and medicinal chemistry, particularly in:
Research continues to explore additional therapeutic applications based on Modipafant's mechanism of action, including its potential use in other inflammatory diseases.
Molecular Architecture:Modipafant, (S)- (ethyl (4S)-4-(2-chlorophenyl)-6-methyl-2-{4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl}-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate) features a complex dihydropyridine scaffold substituted with aryl, heteroaryl, and carbamoyl groups. Its absolute (S)-configuration at the C4 position of the dihydropyridine ring is critical for receptor affinity [3] [6]. The structure integrates:
Enantiomeric Specificity:The (S)-enantiomer (UK-80067) demonstrates approximately double the in vitro inhibitory potency of the racemate (UK-74505) against PAF-induced platelet aggregation. Preincubation studies with rabbit platelets revealed time-dependent enhancement of activity, with IC~50~ values decreasing from 5.6 nM (2 min) to 0.34 nM (60 min), indicating membrane partitioning or slow receptor binding kinetics [3].
Physicochemical Properties:With a molecular weight of 605.09 g/mol (C~34~H~29~ClN~6~O~3~), modipafant is a crystalline solid soluble in dimethyl sulfoxide but insoluble in aqueous buffers. Its logP value (estimated 4.83) suggests moderate lipophilicity, facilitating cellular membrane penetration [6] [10].
Table 1: Chemical Identifiers of Modipafant, (S)-
Identifier Type | Value |
---|---|
Systematic IUPAC Name | ethyl (4S)-4-(2-chlorophenyl)-6-methyl-2-{4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl]phenyl}-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate |
CAS Registry Number | 122957-06-6 |
PubChem CID | 3047770 |
Molecular Formula | C~34~H~29~ClN~6~O~3~ |
Chiral Center | C4 position of dihydropyridine |
PAF Discovery and Early Antagonists:PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) was first identified in 1972 for its ability to activate platelets. By the 1980s, its role as a primary lipid mediator of inflammation, anaphylaxis, and shock spurred the search for receptor blockers [1] [5]. Initial candidates included:
Second-Generation Optimization:The 1990s saw efforts to improve pharmacokinetics and receptor specificity. Key advances included:
Clinical Translation Challenges:Despite promising preclinical results in asthma, sepsis, and ischemia-reperfusion models, many PAF antagonists (including modipafant) showed limited clinical efficacy. This was attributed to:
Table 2: Evolution of Key PAF Receptor Antagonists
Compound Class | Representative Agents | Origin/Development Phase | Status |
---|---|---|---|
Natural Products | Ginkgolide B (BN52021) | Plant-derived | Preclinical/Clinical |
First-Generation Synthetic | CV-3988, WEB-2086 | Synthetic | Discontinued |
Second-Generation Synthetic | Modipafant (UK-80067) | Synthetic; enantiopure | Phase II (withdrawn) |
Bispecific Inhibitors | Rupatadine* | Synthetic | Marketed (allergy) |
Note: Rupatadine also antagonizes histamine H1 receptors [2].
PAF Biosynthesis and Signaling:PAF exerts pleiotropic effects via a G-protein-coupled receptor (PAF-R) expressed on platelets, leukocytes, endothelial cells, and neurons. Two biosynthetic routes exist:
Pro-Inflammatory Mechanisms:PAF-R activation triggers:
Pathophysiological Implications:PAF signaling amplifies injury in diverse conditions:
Table 3: Cellular Effects of PAF in Inflammation and Immunity
Cell Type | PAF-Induced Response | Pathological Consequence |
---|---|---|
Endothelial Cells | ↑ P-selectin, ICAM-1; ↓ barrier integrity | Leukocyte adhesion; Vascular leak |
Neutrophils | Chemotaxis; Oxidative burst; Degranulation | Tissue damage (e.g., ARDS) |
Dendritic Cells | ↑ IL-6/IL-23; ↓ IL-12 | Th17 differentiation; Autoimmunity |
CD4+ T-Cells | ↑ Proliferation (low conc.); ↓ Activation (high conc.) | Immune dysregulation |
Tumor Cells | ↑ Migration; VEGF production | Metastasis; Angiogenesis |
Therapeutic Rationale for PAF Antagonism:(S)-modipafant’s high receptor affinity (K~i~ ~1–5 nM) disrupts these cascades by:
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: